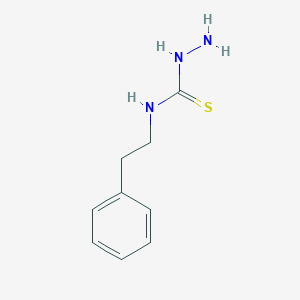

N-(2-Phenylethyl)hydrazinecarbothioamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-12-9(13)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHWDZDVKIOZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367950 | |

| Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21198-23-2 | |

| Record name | 21198-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21198-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide

This guide provides a comprehensive overview of the synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of interest to researchers and professionals in drug development and organic synthesis. Thiosemicarbazides serve as versatile precursors for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 4-thiazolidinones.[1] This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathways

The principal and most established method for synthesizing this compound is through the condensation reaction between an isothiocyanate and a hydrazine derivative.[1] Specifically, two main variations of this approach are commonly employed:

-

Reaction of 2-Phenylethyl isothiocyanate with Hydrazine Hydrate : This is a direct and efficient method where the isothiocyanate is treated with hydrazine hydrate.

-

Reaction of Phenethylhydrazine with a Salt of Thiocyanic Acid : An alternative route involves the reaction of phenethylhydrazine with a thiocyanate salt.[1]

This guide will focus on the first, more common, synthetic route. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate group.

Experimental Workflow

The synthesis of this compound from 2-phenylethyl isothiocyanate and hydrazine hydrate can be summarized in the following workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on common practices for the synthesis of N-substituted hydrazinecarbothioamides.[1][2][3]

Materials:

-

2-Phenylethyl isothiocyanate

-

Hydrazine hydrate (typically 80-99%)

-

Ethanol (absolute or 95%)

-

Diethyl ether (or other suitable washing solvent)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-phenylethyl isothiocyanate in a suitable volume of ethanol (e.g., 10-20 mL per gram of isothiocyanate).

-

Addition of Hydrazine : To the stirring solution, add 1.0 to 1.1 equivalents of hydrazine hydrate dropwise at room temperature. The addition is typically exothermic.

-

Reaction : Stir the reaction mixture at room temperature. The formation of a white precipitate is often observed within minutes to a few hours.[3] For reactions that do not proceed readily at room temperature, the mixture can be heated to reflux for a period of 2 to 5 hours to ensure completion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product : After the reaction is complete (as indicated by TLC or cessation of precipitate formation), cool the mixture in an ice bath to maximize precipitation.

-

Purification : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

-

Drying : Dry the purified this compound, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization : The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, mass spectrometry, and melting point determination.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-substituted hydrazinecarbothioamides, which can be considered representative for the synthesis of the title compound.

| Parameter | Value | Reference/Comment |

| Reactant Molar Ratio | 1:1 to 1:1.1 | (2-Phenylethyl isothiocyanate : Hydrazine hydrate) |

| Typical Solvents | Ethanol, Methanol | [1][2] |

| Reaction Temperature | Room Temperature to Reflux | Dependent on substrate reactivity. |

| Reaction Time | 30 minutes to 24 hours | [3][4] |

| Reported Yields | 70% - 94% | Based on analogous syntheses.[5][6] |

| Typical Appearance | White solid | [5][6] |

Logical Relationship of Synthesis

The synthesis is based on a fundamental reaction in organic chemistry, the addition of a nucleophile (hydrazine) to an electrophilic center (the carbon of the isothiocyanate).

References

- 1. This compound | 21198-23-2 | Benchchem [benchchem.com]

- 2. turkjps.org [turkjps.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-(2-Phenylethyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of organic compounds, is a molecule of significant interest in medicinal chemistry and materials science.[1] Thiosemicarbazides are characterized by a core structure containing a hydrazine group linked to a thiocarbonyl moiety, which imparts a unique reactivity profile, making them versatile precursors for the synthesis of a wide array of heterocyclic compounds.[1] The presence of the phenylethyl group in this compound introduces a pharmacophore commonly found in neuroactive and other biologically active molecules, further enhancing its potential for drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-amino-3-(2-phenylethyl)thiourea | PubChem |

| Synonyms | This compound, 4-(beta-Phenethyl)-3-thiosemicarbazide | [2] |

| CAS Number | 21198-23-2 | [1] |

| Molecular Formula | C₉H₁₃N₃S | [3] |

| Molecular Weight | 195.29 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| InChI Key | OBHWDZDVKIOZLQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenylethyl and hydrazinecarbothioamide moieties. Aromatic protons of the phenyl ring would appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The two methylene groups (-CH₂-CH₂-) of the ethyl chain would likely present as two distinct multiplets. The methylene group attached to the phenyl ring is expected around δ 2.8-3.0 ppm, while the methylene group adjacent to the hydrazine nitrogen would be shifted further downfield to approximately δ 3.5-3.7 ppm. The protons on the nitrogen atoms (N-H) are expected to appear as broad singlets.[1]

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons of the phenyl ring, the two methylene carbons of the ethyl group, and the thiocarbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule. The N-H stretching vibrations of the primary and secondary amine groups are anticipated in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear below 3000 cm⁻¹. The C=S stretching vibration is expected to appear in the region of 1200-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 195.29.[1] Fragmentation would likely involve cleavage of the ethyl chain and loss of the thioamide group. Mass spectral data for this compound is available in the mzCloud database.[3]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of N-substituted thiosemicarbazides involves the reaction of a hydrazine derivative with an isothiocyanate.

Materials:

-

Phenethylhydrazine

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

A solution of phenethylhydrazine in ethanol is prepared.

-

An aqueous solution of ammonium thiocyanate and hydrochloric acid is added to the phenethylhydrazine solution.

-

The reaction mixture is refluxed for several hours.

-

The mixture is then cooled, and the resulting precipitate is filtered.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Diagram of Synthetic Workflow:

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

Biological Activity and Potential Applications

Antimicrobial and Anticancer Potential

Thiosemicarbazide derivatives have been extensively investigated for their antimicrobial and anticancer properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in both microbial and cancer cells.

Representative Signaling Pathway (Hypothetical for Anticancer Activity): The following diagram illustrates a possible mechanism by which thiosemicarbazide derivatives may exert their anticancer effects, such as through the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. It is important to note that this is a representative pathway for the class of compounds and has not been experimentally validated for this compound specifically.

Corrosion Inhibition

Interestingly, this compound has also been investigated as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that it can achieve a high inhibition efficiency, which increases with concentration.[1] The mechanism is believed to involve the adsorption of the molecule onto the metal surface, forming a protective layer.[1]

Conclusion

This compound is a versatile molecule with significant potential in both medicinal chemistry and materials science. Its chemical structure, featuring a reactive thiosemicarbazide core and a biologically relevant phenylethyl group, makes it an attractive starting point for the synthesis of novel heterocyclic compounds with diverse biological activities. While specific quantitative data on its biological effects are currently limited in the public domain, the well-established activities of the broader thiosemicarbazide class suggest that further investigation into the antimicrobial, anticancer, and other pharmacological properties of this compound is warranted. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers interested in exploring the potential of this promising compound.

References

Unraveling the Molecular Mechanisms of N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for N-(2-Phenylethyl)hydrazinecarbothioamide is limited in publicly available literature. This guide provides an in-depth analysis based on the well-documented activities of its chemical class, hydrazinecarbothioamides and thiosemicarbazones, to infer its putative mechanisms of action. All quantitative data and experimental protocols are derived from studies on closely related analogs.

Introduction

This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their versatile chemical reactivity and broad spectrum of biological activities.[1] The core structure, featuring a phenylethyl group, a hydrazine linker, and a carbothioamide moiety, provides a scaffold for diverse biological interactions.[1] The phenethylamine skeleton is a key component in many neuroactive compounds, and the hydrazinecarbothioamide group is a critical pharmacophore in many biologically active molecules.[1] This guide synthesizes the current understanding of related compounds to propose the likely molecular targets and mechanisms of action for this compound.

Core Putative Mechanisms of Action

The biological activity of hydrazinecarbothioamides is largely attributed to the thiosemicarbazone linkage (-NH-CS-NH-).[1] These compounds are known to exert their effects through several mechanisms, including enzyme inhibition, antioxidant activity, and antimicrobial actions.

Enzyme Inhibition

The structural features of this compound, particularly the thiosemicarbazide moiety, suggest its potential to interact with and inhibit various enzymes, especially metalloenzymes.[1]

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[2] Several thiosemicarbazone derivatives have demonstrated potent tyrosinase inhibitory activity.[2][3] The proposed mechanism involves the chelation of copper ions within the enzyme's active site by the thiosemicarbazide group.[2]

Tubulin Polymerization Inhibition: Some thiosemicarbazones have been shown to inhibit the polymerization of tubulin, a critical process in cell division.[4] This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, highlighting a potential anticancer mechanism.[4]

Antioxidant Activity

Many hydrazinecarbothioamide derivatives have been reported to possess antioxidant properties.[5] The mechanism is believed to involve the donation of a hydrogen atom from the NH groups to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5]

Antimicrobial and Antifungal Activity

The thiosemicarbazide scaffold is present in numerous compounds investigated for their antimicrobial properties.[1] While specific mechanisms are not fully elucidated for this class, potential actions include disruption of the fungal cell membrane and chelation of metal ions essential for microbial growth.[1] Some studies on hydrazinecarbothioamides have shown promising activity against various bacterial and fungal strains.[6][7][8]

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity of compounds structurally related to this compound.

Table 1: Tyrosinase Inhibitory Activity of Substituted Thiosemicarbazones

| Compound | Substituent | IC50 (µM) | Reference |

| 4-hydroxybenzaldehyde thiosemicarbazone | 4-OH | 0.76 (monophenolase), 3.80 (diphenolase) | [9] |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate 5i | Pyridine ring | 3.17 | [10] |

| 4-O-substituted benzaldehyde thiosemicarbazone derivative | - | Values range from 0.291 µM upwards | [9] |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.[11]

Table 2: Antioxidant Activity of Hydrazinecarbothioamide Derivatives

| Compound Class | Assay | Activity | Reference |

| Hydrazinecarbothioamides 4-6 | DPPH Radical Scavenging | Inhibition at 250 µM: 96.90% - 97.18% | [5] |

| Leg2 (antimicrobial peptide) | DPPH Radical Scavenging | Max 91.5% scavenging | [12] |

Table 3: Cytotoxicity of Hydrazinecarbothioamide and Thiosemicarbazone Derivatives

| Compound Class/Derivative | Cell Line | IC50 | Reference |

| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide ligand | HePG-2 | Very strong cytotoxicity | [13] |

| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide ligand | HCT-116 | Moderate cytotoxicity | [13] |

| Substituted thiosemicarbazones | A549 | 0.051 - 0.189 µM | [4] |

| Substituted thiosemicarbazones | HepG2 | 0.042 - 0.136 µM | [4] |

| Coordination compounds of hydrazinecarbothioamide derivatives | HeLa, RD, BxPC-3 | Sub-micromolar range for some complexes | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited for analogous compounds are provided below.

Tyrosinase Inhibition Assay

This protocol is based on the method used for screening tyrosinase inhibitors.[2][3][15]

-

Preparation of Solutions:

-

Prepare a 50 mM phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 72 U/mL.

-

Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO.

-

Prepare a solution of L-DOPA (substrate) in 0.15 mM phosphoric acid solution to a final concentration of 5 mM.[3]

-

Kojic acid is used as a reference inhibitor.[2]

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) to wells.[15]

-

Add 50 µL of the tyrosinase solution to each well.[15]

-

Incubate the plate at 37°C for 10 minutes.[2]

-

Initiate the reaction by adding 30 µL of the L-DOPA solution to each well.[15]

-

Immediately measure the absorbance at 492 nm (for dopachrome formation) at regular intervals for a defined period (e.g., 60 minutes).[2][15]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.[2]

-

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.[5][16][17][18]

-

Preparation of Solutions:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 10⁻³ M).[16] The solution should have a deep purple color.

-

Prepare various concentrations of the test compound in the same solvent.

-

Ascorbic acid or a similar known antioxidant is used as a positive control.[5]

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 0.5 mL).[16]

-

Add the DPPH working solution (e.g., 3 mL) to the test compound and mix.[16]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[16]

-

A blank sample contains the solvent instead of the test compound.[16]

-

-

Data Analysis:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5][16]

-

The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a dose-response curve.[5]

-

Tubulin Polymerization Assay

This cell-free assay measures the effect of a compound on the polymerization of tubulin into microtubules.[19][20][21]

-

Preparation of Reagents:

-

Use a commercially available tubulin polymerization assay kit which typically includes purified tubulin protein, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol).[21]

-

Prepare stock solutions of the test compound and a known inhibitor (e.g., nocodazole) and a known promoter (e.g., paclitaxel) in an appropriate solvent.[21]

-

-

Assay Procedure:

-

On a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations.[19]

-

Prepare the reaction mixture containing tubulin protein (e.g., 3 mg/mL) in polymerization buffer with GTP.[21]

-

Initiate polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a spectrophotometer capable of maintaining a 37°C temperature.[21]

-

-

Data Analysis:

-

Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The light scattering by microtubules is proportional to the concentration of microtubule polymer.[21]

-

Plot absorbance versus time to generate polymerization curves.

-

The effect of the compound is determined by comparing the polymerization curve (nucleation, growth, and steady-state phases) to that of the control (vehicle-treated) and reference compounds.[21] Inhibition is observed as a decrease in the rate and extent of polymerization.[21]

-

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis, screening, and mechanistic study of this compound analogs.

Putative Signaling Pathway: Induction of Apoptosis via Tubulin Inhibition

Caption: A putative signaling pathway illustrating how tubulin polymerization inhibition by a thiosemicarbazone analog can lead to cell cycle arrest and apoptosis.

References

- 1. This compound | 21198-23-2 | Benchchem [benchchem.com]

- 2. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives [mdpi.com]

- 3. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, quantum mechanical modeling, biomolecular interaction and in vitro anticancer - Tubulin activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. DPPH Radical Scavenging Assay [mdpi.com]

- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. cytoskeleton.com [cytoskeleton.com]

N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenylethyl)hydrazinecarbothioamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a phenylethyl group, a hydrazine linker, and a carbothioamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the reported biological activities of this compound and its analogs, with a focus on its antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction

Hydrazinecarbothioamide derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer effects.[1][2] The incorporation of a phenylethyl group is of particular interest due to the prevalence of the phenethylamine skeleton in many neuroactive and biologically active molecules.[1] This guide focuses on this compound, exploring its biological potential and providing the necessary technical information for its scientific evaluation.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential biological activities.

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] The proposed mechanisms of antibacterial action for thiosemicarbazide derivatives include enzyme inhibition (such as DNA gyrase and topoisomerase IV) and disruption of the bacterial cell membrane.

Table 1: Antimicrobial Activity of N-substituted Hydrazinecarbothioamide Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide | S. aureus | 12.5 | [3] |

| N-(n-propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide | P. aeruginosa | <0.78 | [3] |

| N-(4-chlorophenyl) derivative | E. coli | 12.5 µg/mL | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[5]

Anticancer Activity

Derivatives of hydrazinecarbothioamide have been investigated for their cytotoxic effects against various cancer cell lines. The thiosemicarbazone moiety is known to chelate with transition metals, forming complexes that can interfere with critical biological pathways in cancer cells.[1]

Table 2: Anticancer Activity of Hydrazinecarbothioamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-Aryl-2-phenyl-hydrazinecarbothioamide (Compound 4) | Tyrosinase Inhibition (related to melanoma) | 22.6 | |

| Derivative with trifluoromethyl substituent | MCF-7 (Breast Cancer) | 3.2 | [1] |

| Oleoyl hybrid of a natural antioxidant | HTB-26 (Breast Cancer), PC-3 (Prostate Cancer), HepG2 (Liver Cancer) | 10-50 | [6] |

| Benzimidazole derivative with hydrazone moiety (Compound 11) | Colo-38 (Melanoma) | 0.50 | [7] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition: Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and in the development of skin-whitening agents.[8] Several hydrazinecarbothioamide derivatives have been identified as potent tyrosinase inhibitors.

Table 3: Tyrosinase Inhibitory Activity of Hydrazinecarbothioamide Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide | 0.05 | [9] |

| 2-(1-(coumarin-3-yl)-ethylidene) hydrazinecarbothioamide | Irreversible inhibitor | [8] |

| 2-Hydroxytyrosol (for comparison) | 13.0 | [10] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Microbial Inoculum:

-

Culture the test microorganism on an appropriate agar medium.

-

Prepare a suspension of the microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.

Protocol:

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8) and mushroom tyrosinase enzyme solution.

-

-

Inhibitor Addition:

-

Add different concentrations of this compound to the reaction mixture.

-

Include a positive control (a known tyrosinase inhibitor like kojic acid) and a negative control (without any inhibitor).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Substrate Addition and Incubation:

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the reaction mixture at 475 nm, which corresponds to the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Biological Activity Screening Workflow

This diagram outlines the typical workflow for screening the biological activity of a compound like this compound.

Caption: Workflow for biological activity screening.

Potential Mechanism of Tyrosinase Inhibition

This diagram illustrates a simplified, hypothetical signaling pathway for tyrosinase inhibition, a potential activity of this compound.

Caption: Hypothetical pathway of tyrosinase inhibition.

Conclusion

This compound serves as a promising scaffold for the development of new therapeutic agents. While further research is needed to elucidate the specific biological activities and mechanisms of action of the parent compound, the data from its derivatives strongly suggest potential in the areas of antimicrobial, anticancer, and enzyme inhibition therapies. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future studies should focus on synthesizing and testing this compound itself to establish its specific activity profile and to understand the structure-activity relationships within this chemical class.

References

- 1. This compound | 21198-23-2 | Benchchem [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. turkjps.org [turkjps.org]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-phenylethyl)hydrazinecarbothioamide and its derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The core structure, combining a phenethylamine skeleton with a thiosemicarbazide moiety, serves as a versatile scaffold for the development of novel therapeutic agents.[1] This document details established synthetic protocols, presents quantitative biological data, and illustrates key chemical transformations and mechanistic pathways.

Core Synthesis of this compound

The foundational compound, this compound, is typically synthesized through a condensation reaction. The most common method involves the reaction of 2-phenylethyl isothiocyanate with hydrazine hydrate.[1] An alternative, well-established route is the reaction of phenethylhydrazine with a salt of thiocyanic acid.[1] These methods provide a straightforward entry into this class of compounds, setting the stage for further derivatization.

General Synthesis of Thiosemicarbazide Derivatives

A widely employed method for the synthesis of thiosemicarbazide derivatives, which can be adapted for this compound, involves the condensation of a substituted hydrazine or thiosemicarbazide with an appropriate aldehyde or ketone.[2][3][4]

Experimental Protocol: General Procedure for the Synthesis of Thiosemicarbazones

A mixture of an aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in 20 mL of ethanol. To this mixture, a few drops of glacial acetic acid are added as a catalyst.[2][4] The reaction mixture is then heated under reflux for a period of 2 to 5 hours.[2][3] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3] Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the solid product. The resulting solid is collected by filtration, dried, and purified by recrystallization from ethanol.[2]

Derivatization to Bioactive Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of various five-membered heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazoles.[1] The presence of multiple nucleophilic nitrogen atoms and a reactive thiocarbonyl group facilitates these cyclization reactions.[1]

A common transformation of N-substituted hydrazinecarbothioamides is their intramolecular cyclization in the presence of a base, such as sodium hydroxide, to yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[1][5]

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiones

The appropriate this compound derivative is dissolved in a 2N sodium hydroxide solution and refluxed for 4-5 hours.[6] The reaction mechanism involves the nucleophilic attack of the N4 nitrogen onto the thiocarbonyl carbon, followed by the elimination of water to form the triazole ring.[1] After cooling, the solution is neutralized with a dilute acid, such as 12.5% hydrochloric acid, to precipitate the triazole-3-thione product.[6] The solid is then filtered, washed with distilled water, and dried.

The synthetic pathway for the formation of 1,2,4-triazole-3-thiones is depicted below:

Caption: Synthetic route to 1,2,4-triazole-3-thiones.

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazides is a well-documented process. This reaction typically involves the activation of a carboxylic acid, often with a dehydrating agent like phosphorus oxychloride, followed by a nucleophilic attack from the terminal nitrogen of the thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then cyclizes.[1]

Thiazole derivatives can be synthesized from N-substituted hydrazinecarbothioamides by reacting them with α-haloketones.[1] This reaction proceeds through an initial S-alkylation of the thiocarbonyl group, followed by intramolecular cyclization and dehydration to form the 2-hydrazinyl-thiazole derivative.[1]

The general workflow for the derivatization of this compound is illustrated in the following diagram:

Caption: Derivatization pathways of the core scaffold.

Biological Activities and Quantitative Data

Derivatives of hydrazinecarbothioamide have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[7] The substitution pattern on the core scaffold plays a crucial role in determining the biological activity.

Table 1: Cytostatic Activity of N-phenyl Substituted Hydrazinecarbothioamide Derivatives [1]

| Compound | Substitution on N-phenyl | L1210 IC₅₀ (µM) | CEM IC₅₀ (µM) |

| 5a | 4-Fluorophenyl | >100 | >100 |

| 5b | 4-Chlorophenyl | 19 | 17 |

| 5c | 4-Methoxyphenyl | 4.4 | 1.9 |

Table 2: In Vitro Fungicidal Activity of Benzaldehyde Thiosemicarbazide Analogues (EC₅₀ in µg/mL) [4]

| Compound | Pythium aphanidermatum | Rhizoctonia solani | Valsa mali | Gaeumannomyces graminis |

| 3b | <10 | <10 | <10 | <10 |

Table 3: Antibacterial Activity of Substituted (E)-2-benzylidenehydrazinecarbothioamides (Zone of Inhibition in mm) [7]

| Substituent | B. subtilis | S. aureus | Streptococcus | E. coli | P. aeruginosa |

| H | 10 | 10 | 12 | 10 | 12 |

| 4-Br | 12 | 13 | 13 | 13 | 14 |

| 4-Cl | 15 | 14 | 18 | 16 | 15 |

| 4-CH₃ | 14 | 12 | 12 | 12 | 10 |

Mechanism of Action

While the precise mechanism of action can vary depending on the specific derivative and biological target, some general mechanisms have been proposed. For certain thiourea derivatives, inhibition of acetylcholinesterase activity has been observed.[8] Additionally, many of these compounds are believed to exert their effects by targeting mitochondria, leading to swelling of the organelle and inhibition of respiration and associated metabolic functions.[8] The selective toxicity of some of these compounds towards pathogens may be attributed to preferential drug uptake.[8]

The proposed mechanism involving mitochondrial disruption is outlined below:

Caption: Proposed mechanism of action via mitochondrial targeting.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of biologically active heterocyclic compounds. The synthetic routes are generally straightforward and amenable to the generation of diverse chemical libraries. The significant antimicrobial, antifungal, and cytostatic activities exhibited by these derivatives underscore their potential for the development of new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and selectivity of these promising compounds.

References

- 1. This compound | 21198-23-2 | Benchchem [benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]

- 5. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Studies of N-(2-Phenylethyl)hydrazinecarbothioamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Phenylethyl)hydrazinecarbothioamide, a molecule of significant interest in medicinal chemistry and organic synthesis. While direct in vitro studies on this specific compound are limited in publicly available literature, this document extrapolates from research on analogous structures within the hydrazinecarbothioamide (thiosemicarbazide) class to present potential biological activities, relevant experimental protocols, and prospective mechanisms of action.

Introduction to this compound

This compound, with the CAS number 21198-23-2, belongs to the thiosemicarbazide class of organic compounds.[1] These molecules are characterized by a hydrazine moiety linked to a carbothioamide group. This structural arrangement imparts a unique chemical reactivity, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles.[1][2][3] The incorporation of the 2-phenylethyl group is also significant, as the phenethylamine skeleton is a core component of many neuroactive and biologically active molecules.[1][4] The combination of these pharmacophores makes this compound a compound of high interest for exploratory research and inclusion in compound libraries for screening new therapeutic agents.[1]

Synthesis and Chemical Properties

The synthesis of this compound is most commonly achieved through the condensation reaction of a substituted hydrazine with an isothiocyanate.[1] Specifically, phenethylhydrazine can be reacted with a salt of thiocyanic acid, or alternatively, 2-phenylethyl isothiocyanate can be treated with hydrazine hydrate.[1] The presence of multiple nucleophilic nitrogen atoms and a reactive thiocarbonyl group makes hydrazinecarbothioamides potent precursors for various cyclization reactions.[1]

General Synthesis Workflow

Below is a generalized workflow for the synthesis of this compound and its subsequent use in creating heterocyclic derivatives.

Caption: General synthetic pathway for this compound and its derivatives.

In Vitro Biological Activities of Hydrazinecarbothioamide Analogs

While specific in vitro data for this compound is not extensively reported, the broader class of hydrazinecarbothioamides has been evaluated for a range of biological activities. The following sections summarize findings for analogous compounds.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of hydrazinecarbothioamide derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5][6][7]

Table 1: DPPH Radical Scavenging Activity of Hydrazinecarbothioamide Analogs

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |

| N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | 250 | - | - | [6] |

| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 250 | - | - | [6] |

| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 250 | - | - | [6] |

| N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide Metal Complexes (Hg, Zn, Cu, Co) | - | - | 23.81 - 29.76 | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay [5]

-

Preparation of Reagents:

-

A 300 µM solution of DPPH (1,1-diphenyl-2-picrylhydrazil) in ethanol is prepared.

-

Test compounds are dissolved in DMSO to a stock concentration of 1 mM.

-

-

Assay Procedure:

-

In a 96-well plate, 95 µL of the DPPH solution is added to each well.

-

5 µL of the test compound solution is added to the wells.

-

The mixture is incubated for 30 minutes at 37°C.

-

-

Data Analysis:

-

The absorbance is measured at 515 nm using a UV-Vis spectrophotometer.

-

The percent inhibition of the DPPH radical is calculated using the formula: % Inhibition = (1 - [Absorbance of sample / Absorbance of control]) x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

-

Anticancer Activity

Certain hydrazinecarbothioamide derivatives have shown cytotoxic activity against various cancer cell lines. For instance, a study on N-phenyl hydrazinecarbothioamide derivatives revealed anticancer activity against a leukemia subpanel.[2]

Table 2: Anticancer Activity of a Hydrazinecarbothioamide Analog

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Leukemia RPMI-8226 | 1.61 ± 0.04 | Tubulin inhibition, pro-apoptotic (caspase-3, BAX) | [2] |

| Leukemia SR | 1.11 ± 0.03 | Tubulin inhibition, pro-apoptotic (caspase-3, BAX) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

-

Cell Viability Measurement:

-

After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

-

Antimicrobial Activity

Novel hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains.[8]

Table 3: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

| Compound | Bacterial Strain | Activity | Reference |

| N-(Phenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide | Various | Reported | [8] |

| N-(Ethyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide | Various | Reported | [8] |

| N-(Propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide | Various | Reported | [8] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum:

-

Bacterial strains are grown in appropriate broth overnight at 37°C.

-

The bacterial suspension is diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Assay Procedure:

-

The test compounds are serially diluted in broth in a 96-well plate.

-

An equal volume of the diluted bacterial inoculum is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Potential Signaling Pathways and Mechanisms of Action

Based on the observed biological activities of analogous compounds, several signaling pathways could be relevant for the in vitro investigation of this compound.

Apoptosis Pathway

The pro-apoptotic activity observed in some hydrazinecarbothioamide derivatives suggests an interaction with key regulators of apoptosis.[2]

Caption: A potential apoptosis signaling pathway for hydrazinecarbothioamide analogs.

Antioxidant Mechanism

The radical scavenging activity of hydrazinecarbothioamides likely involves the donation of a hydrogen atom from the hydrazine or amide groups to stabilize free radicals.

Caption: A simplified mechanism for the antioxidant activity of hydrazinecarbothioamides.

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), can be instrumental in elucidating the molecular structure, electronic distribution, and reactivity of this compound and its analogs.[1] These computational models help in understanding the electronic effects of substituents and can predict properties like electronegativity and chemical hardness, which can be correlated with biological activity.[1]

Conclusion and Future Directions

This compound is a versatile scaffold with significant potential in medicinal chemistry. While direct in vitro studies on this compound are lacking, research on analogous hydrazinecarbothioamides suggests promising antioxidant, anticancer, and antimicrobial properties.

Future in vitro research on this compound should focus on:

-

Broad-spectrum biological screening: Evaluating its activity against a wide range of cancer cell lines, bacterial and fungal strains, and in various enzyme inhibition assays.

-

Mechanism of action studies: For any observed activity, detailed mechanistic studies should be performed to identify the molecular targets and signaling pathways involved.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to understand how modifications to the phenylethyl and hydrazinecarbothioamide moieties affect biological activity.

This technical guide provides a foundational framework for initiating and conducting in-depth in vitro investigations into this compound, a promising molecule for the development of novel therapeutic agents.

References

- 1. This compound | 21198-23-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Phenylethyl)hydrazinecarbothioamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, represents a versatile scaffold in medicinal chemistry and organic synthesis. Its unique structural features, combining a phenylethyl moiety with a reactive hydrazinecarbothioamide group, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The phenethylamine skeleton is a well-known pharmacophore present in many neuroactive and biologically active molecules, and its incorporation into the thiosemicarbazide framework has spurred interest in its application in drug discovery and development.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications, with a particular emphasis on anticancer, antimicrobial, and antioxidant activities. While specific quantitative data for the title compound is limited in the current literature, this review compiles and presents data from closely related analogs to provide a thorough understanding of the structure-activity relationships and therapeutic potential of this chemical class.

Chemical Properties and Synthesis

This compound (CAS No: 21198-23-2) has a molecular weight of 195.29 g/mol .[1] The core structure features a nucleophilic hydrazine moiety and a reactive thiocarbonyl group, which are key to its utility as a synthetic intermediate.[1]

Synthesis Protocols

The most common method for synthesizing N-substituted thiosemicarbazides like this compound is through the condensation reaction of a substituted hydrazine with an isothiocyanate.[1]

Method 1: From 2-Phenylethylhydrazine and a Thiocyanate Salt

-

Reaction: 2-Phenylethylhydrazine is reacted with a salt of thiocyanic acid (e.g., potassium thiocyanate) in a suitable solvent.

-

Protocol:

-

Dissolve 2-phenylethylhydrazine in a polar solvent such as ethanol or methanol.

-

Add an equimolar amount of potassium thiocyanate to the solution.

-

Acidify the mixture with a mineral acid (e.g., HCl) to generate thiocyanic acid in situ.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

-

Method 2: From 2-Phenylethyl Isothiocyanate and Hydrazine Hydrate

-

Reaction: 2-Phenylethyl isothiocyanate is treated with hydrazine hydrate.[1]

-

Protocol:

-

Dissolve 2-phenylethyl isothiocyanate in a suitable solvent like ethanol.

-

Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

Continue stirring for a specified period, typically a few hours, until the reaction is complete as indicated by TLC.

-

The product often precipitates out of the solution upon completion.

-

Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization may be performed if necessary.

-

Synthetic Utility

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazoles, which are important scaffolds in medicinal chemistry.[1]

-

1,2,4-Triazole Synthesis: Intramolecular cyclization in the presence of a base (e.g., NaOH) leads to the formation of 4-(2-phenylethyl)-substituted 1,2,4-triazole-3-thiones.[1]

-

1,3,4-Thiadiazole Synthesis: Reaction with carboxylic acids in the presence of a dehydrating agent (e.g., POCl₃) or with acid anhydrides/chlorides results in the formation of 2,5-disubstituted 1,3,4-thiadiazoles.[1]

-

Thiazole Synthesis: Reaction with α-haloketones proceeds via S-alkylation followed by intramolecular cyclization to yield 2-hydrazinyl-thiazole derivatives.[1]

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not extensively reported, the broader class of thiosemicarbazides and their derivatives (thiosemicarbazones) have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Thiosemicarbazone derivatives have shown promising anticancer properties.[2] The proposed mechanisms for their cytotoxic effects include inhibition of DNA replication, generation of oxidative stress, and chelation of essential metal ions like iron, which disrupts normal metabolic processes in cancer cells.[3]

Quantitative Data for Analogous Compounds:

| Compound | Substitution on N-phenyl | L1210 IC₅₀ (µM) | CEM IC₅₀ (µM) | Reference |

| 5a | 4-Fluorophenyl | >100 | >100 | [1] |

| 5b | 4-Chlorophenyl | 19 | 17 | [1] |

| 5c | 4-Methoxyphenyl | 4.4 | 1.9 | [1] |

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | Ovarian (OVCAR-4) | 1.569 ± 0.06 | PI3Kα (IC₅₀ = 0.225 ± 0.01 µM) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 400, 600 µM) and incubate for another 24 hours.[2]

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Thiosemicarbazides have been investigated for their antibacterial and antifungal properties.[5][6] While the specific mechanism for this compound is not elucidated, related compounds are known to inhibit bacterial topoisomerase IV, an essential enzyme for DNA replication.[3][7]

Quantitative Data for Analogous Compounds:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazide 3a | Staphylococcus aureus (MRSA ATCC 43300) | 3.9 | [8] |

| Thiosemicarbazide 3a | Staphylococcus epidermidis (ATCC 12228) | 15.63 (MBC) | [8] |

| Thiosemicarbazide 3e | Bacillus cereus (ATCC 10876) | 7.81 | [8] |

| Compound 5e (4-bromophenyl derivative) | Staphylococcus aureus | Significant Activity | [6] |

| Compound 5g (n-propyl derivative) | Staphylococcus aureus | Significant Activity | [6] |

| Compound 5g (n-propyl derivative) | Pseudomonas aeruginosa | Significant Activity | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microplate containing broth medium to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Several studies have reported the antioxidant potential of thiosemicarbazide derivatives.[9][10] The presence of the thiourea fragment is believed to contribute to the stabilization of free radicals.[10]

Quantitative Data for Analogous Compounds:

| Compound | Assay | IC₅₀ (µM) | Reference |

| N¹-(2-chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide metal complexes | DPPH Radical Scavenging | 23.81 ± 1.57 (Hg complex) | [5] |

| Hydrazinecarbothioamide 4 | DPPH Radical Scavenging | 97.18% inhibition at 250 µM | [9] |

| Hydrazinecarbothioamide 5 | DPPH Radical Scavenging | 96.90% inhibition at 250 µM | [9] |

| Hydrazinecarbothioamide 6 | DPPH Radical Scavenging | 97.11% inhibition at 250 µM | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. Determine the IC₅₀ value.

Potential Mechanisms of Action

Based on studies of related thiosemicarbazone compounds, several potential mechanisms of action can be proposed for the biological activities of this compound.

Inhibition of Topoisomerase IV

Thiosemicarbazide derivatives have been shown to inhibit the ATPase activity of the ParE subunit of bacterial topoisomerase IV, an essential enzyme in bacterial DNA replication.[3][7] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for its function, leading to a bacteriostatic or bactericidal effect.[7]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth.[11][12] Its dysregulation is a hallmark of many cancers. Some thiosemicarbazone derivatives have been shown to exert their anticancer effects by modulating this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn can induce apoptosis and inhibit cell proliferation.[13]

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests significant potential for the development of novel therapeutic agents. While direct biological data on this specific molecule is sparse, the extensive research on the thiosemicarbazide and thiosemicarbazone classes of compounds provides a strong rationale for its further investigation. The compiled data on analogous compounds indicate promising anticancer, antimicrobial, and antioxidant activities. The detailed experimental protocols and the elucidation of potential mechanisms of action provided in this guide are intended to facilitate future research into the pharmacological profile of this compound and its derivatives. Further studies are warranted to synthesize and evaluate this compound and its analogs to fully realize their therapeutic potential.

References

- 1. This compound | 21198-23-2 | Benchchem [benchchem.com]

- 2. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mzCloud – N1 Phenethylhydrazine 1 carbothioamide [mzcloud.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile of N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenylethyl)hydrazinecarbothioamide is a thiosemicarbazide derivative featuring a phenylethyl moiety. This structural combination suggests a potential for diverse pharmacological activities, drawing from the established biological profiles of both thiosemicarbazides and phenylethylamines. While comprehensive pharmacological data for this compound is not extensively available in public literature, this technical guide synthesizes the known information about its chemical properties, synthesis, and the pharmacological activities of structurally related compounds. This document aims to provide a foundational resource for researchers and professionals in drug development by outlining potential therapeutic applications, mechanisms of action, and detailed experimental protocols for future investigations. The information presented herein is largely based on data from analogous compounds and should be interpreted as a predictive profile to guide further research.

Chemical and Physical Properties

This compound belongs to the thiosemicarbazide class of compounds, characterized by a hydrazine group linked to a thioamide. The presence of the phenylethyl group, a core component of many neuroactive compounds, suggests potential interactions with neurological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C9H13N3S | 195.29 | 1.8 | 3 | 1 |

| N-methyl-N-phenyl-hydrazinecarbothioamide | C8H11N3S | 181.26 | 0.5 | 2 | 1 |

| 2-(1-Phenylethylidene)Hydrazinecarbothioamide | C9H11N3S | 193.27 | 1.9 | 2 | 1 |

| Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- | C10H13N3S | 207.30 | 2.6 | 2 | 1 |

Note: The properties for this compound are calculated, while the data for related compounds are sourced from PubChem.

Synthesis

The synthesis of this compound can be achieved through established methods for preparing N-substituted thiosemicarbazides.

General Synthesis Protocol

The most common method involves the reaction of a hydrazine derivative with an isothiocyanate. For this compound, this would involve the reaction of phenethylhydrazine with a source of thiocyanic acid or the reaction of 2-phenylethyl isothiocyanate with hydrazine.

Experimental Protocol: Synthesis of N-substituted Thiosemicarbazides

-

Dissolution of Hydrazide: Dissolve 0.001 mol of the corresponding acid hydrazide (in this case, a derivative to be reacted with an isothiocyanate) in 5 mL of anhydrous ethanol, with heating if necessary.

-

Addition of Isothiocyanate: Add 0.001 mol of the appropriate isothiocyanate to the solution.

-

Reflux: Reflux the reaction mixture for 30 minutes.

-

Cooling and Precipitation: Cool the reaction flask to room temperature. The thiosemicarbazide derivative will precipitate out of the solution.

-

Filtration and Washing: Filter the precipitate, wash with water and diethyl ether, and then air dry.

-

Purification: The crude product can be purified by crystallization from 96% ethanol.

Caption: General workflow for the synthesis of this compound.

Putative Pharmacological Profile

Due to the limited direct data on this compound, this section outlines a putative pharmacological profile based on the known activities of its structural analogs.

Anticancer Activity

Thiosemicarbazide and thiosemicarbazone derivatives have demonstrated significant anticancer properties. The proposed mechanisms of action include the inhibition of ribonucleotide reductase and tubulin polymerization, and the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Related Hydrazinecarbothioamide Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Leukemia (RPMI-8226) | Antiproliferation | 1.61 ± 0.04 | |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Leukemia (SR) | Antiproliferation | 1.11 ± 0.03 | |

| Analogue 3a | Leukemia (RPMI-8226 and SR) | Tubulin Inhibition | 4.97 |

Note: The data presented is for analogs and not for this compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with 1.0 mM GTP.

-

Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of polymerization is proportional to the change in absorbance.

-

Data Analysis: Calculate the IC50 value as the concentration of the compound that inhibits the maximum rate of tubulin assembly by 50% compared to the vehicle control.

Experimental Protocol: Caspase-3 Activation Assay

-

Cell Culture and Treatment: Culture cancer cells in a 96-well plate and treat them with the test compound or vehicle control for a specified period.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by activated caspase-3.

-